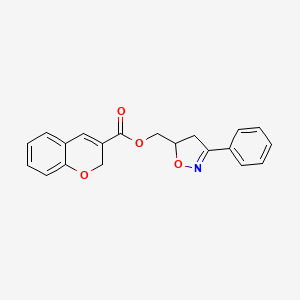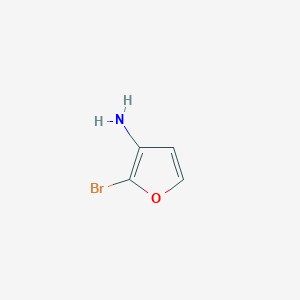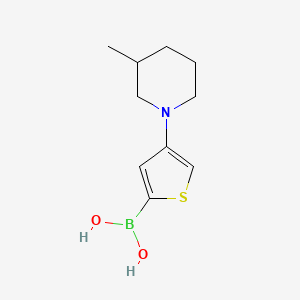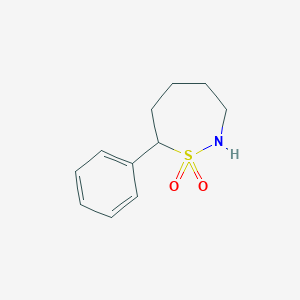
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features a unique combination of isoxazole and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. This is followed by the esterification of the chromene carboxylic acid with the isoxazole derivative. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl or chromene rings .
Wissenschaftliche Forschungsanwendungen
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate: shares similarities with other isoxazole and chromene derivatives, such as:
Uniqueness
What sets this compound apart is its combined structure, which may confer unique biological activities and chemical properties not found in other compounds. This dual functionality makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C20H17NO4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4/c22-20(16-10-15-8-4-5-9-19(15)23-12-16)24-13-17-11-18(21-25-17)14-6-2-1-3-7-14/h1-10,17H,11-13H2 |
InChI-Schlüssel |
XWTUVMPDBKQCIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=CC=C2)COC(=O)C3=CC4=CC=CC=C4OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)




![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)





![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
